molecular formula C8H7ClN2O3S B12966817 1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride

1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride

Cat. No.: B12966817
M. Wt: 246.67 g/mol
InChI Key: OJYRFJBJFALSLV-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride is a chemical compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride typically involves the reaction of benzimidazole derivatives with sulfonyl chlorides under controlled conditions. One common method includes the use of benzimidazole and appropriate methylating agents such as methyl iodide . The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, sulfonic acids, and other functionalized compounds depending on the reagents and conditions used .

Scientific Research Applications

1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride is unique due to the presence of both the methyl and sulfonyl chloride groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H7ClN2O3S

Molecular Weight

246.67 g/mol

IUPAC Name

1-methyl-2-oxo-3H-benzimidazole-5-sulfonyl chloride

InChI

InChI=1S/C8H7ClN2O3S/c1-11-7-3-2-5(15(9,13)14)4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)

InChI Key

OJYRFJBJFALSLV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)NC1=O

Origin of Product

United States

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